molecular formula C13H14O B14697023 (1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one CAS No. 24432-28-8

(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one

Katalognummer: B14697023
CAS-Nummer: 24432-28-8
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: NTASQMWLMVNJSS-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-Methyl-2,3-dihydro[1,1’-biphenyl]-4(1H)-one is an organic compound with a unique structure that includes a biphenyl core and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Methyl-2,3-dihydro[1,1’-biphenyl]-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a biphenyl derivative and a methylating agent in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-Methyl-2,3-dihydro[1,1’-biphenyl]-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols or other reduced products.

    Substitution: The biphenyl core can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1R)-1-Methyl-2,3-dihydro[1,1’-biphenyl]-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R)-1-Methyl-2,3-dihydro[1,1’-biphenyl]-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R)-1-Methyl-2,3-dihydro[1,1’-biphenyl]-4(1H)-one: can be compared to other biphenyl derivatives and ketones, such as:

Uniqueness

The uniqueness of (1R)-1-Methyl-2,3-dihydro[1,1’-biphenyl]-4(1H)-one lies in its specific structure, which combines the biphenyl core with a ketone functional group. This combination imparts unique chemical and physical properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

24432-28-8

Molekularformel

C13H14O

Molekulargewicht

186.25 g/mol

IUPAC-Name

(4R)-4-methyl-4-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C13H14O/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3/t13-/m0/s1

InChI-Schlüssel

NTASQMWLMVNJSS-ZDUSSCGKSA-N

Isomerische SMILES

C[C@]1(CCC(=O)C=C1)C2=CC=CC=C2

Kanonische SMILES

CC1(CCC(=O)C=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.